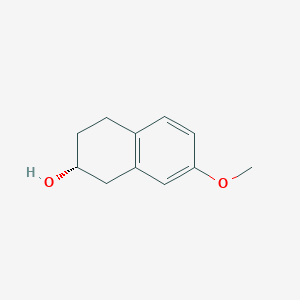
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by a methoxy group at the 7th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring. It is a chiral molecule with the (2R) configuration, which means that the hydroxyl group at the 2nd position is oriented in a specific spatial arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-methoxy-1-tetralone using a chiral reducing agent to ensure the (2R) configuration. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 7-methoxy-1-tetralone using a chiral catalyst. This method allows for the large-scale production of the compound with high enantiomeric purity. The reaction is usually carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
化学反応の分析
Types of Reactions
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated naphthalene derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 7-methoxy-1-tetralone or 7-methoxy-2-tetralone.
Reduction: 7-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group at the 2nd position can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group at the 7th position can also interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: The enantiomer of the compound with the (2S) configuration.
7-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group at the 2nd position.
Uniqueness
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with biological targets, making it valuable for chiral synthesis and potential therapeutic applications.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H14O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3/t10-/m1/s1 |
InChIキー |
ZHBAQFWRKBJXSK-SNVBAGLBSA-N |
異性体SMILES |
COC1=CC2=C(CC[C@H](C2)O)C=C1 |
正規SMILES |
COC1=CC2=C(CCC(C2)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




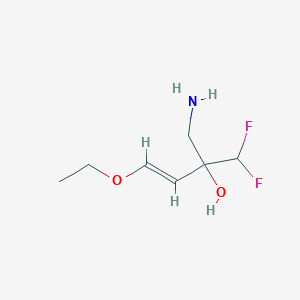

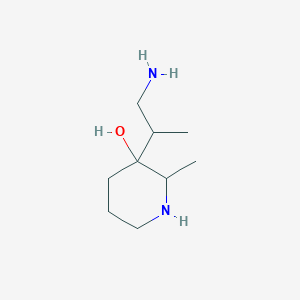
methanol](/img/structure/B13186406.png)

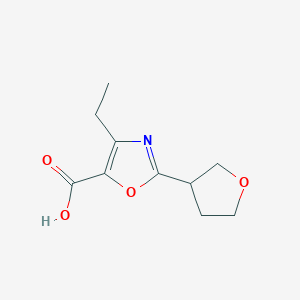
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
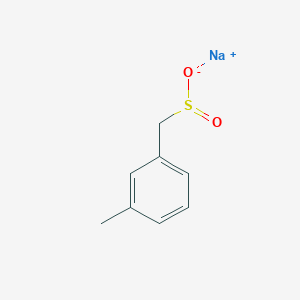
![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
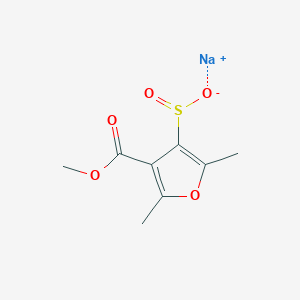
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)

